2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole
Overview
Description
2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole is a useful research compound. Its molecular formula is C23H22N2O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-phenyl-1-(4-propoxybenzyl)-1H-benzimidazole is 342.173213330 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial potential. The compounds have demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance, novel benzimidazole derivatives were synthesized, characterized, and screened for antimicrobial activities, showing comparably strong antibacterial and antifungal properties against reference drugs like Chloromycin, Norfloxacin, and Fluconazole. This indicates the potential of benzimidazole compounds in developing new antimicrobial agents (Hui-Zhen Zhang et al., 2014). Additionally, another study synthesized benzimidazole derivatives that demonstrated broad-spectrum antimicrobial activity, further supporting their use in antimicrobial treatment strategies (Vikas Padalkar et al., 2014).
Anticancer Activity
Benzimidazole compounds have also been investigated for their anticancer activities. A novel head-to-head bisbenzimidazole compound demonstrated potent growth inhibition across an ovarian carcinoma cell line panel, with some evidence of antitumor activity in vivo. This compound's ability to bind in the DNA minor groove suggests a mechanism of action through interfering with DNA replication (John Mann et al., 2001).
DNA Interaction
The interaction of benzimidazole derivatives with DNA has been explored, showing that these compounds can effectively intercalate into DNA. This interaction suggests a mechanism by which benzimidazole derivatives could exert antimicrobial activity, potentially by blocking DNA replication in microbes (Hui-Zhen Zhang et al., 2014).
Synthesis Methodologies
Research has also focused on developing new synthetic methodologies for benzimidazole derivatives, highlighting the chemical interest in this class of compounds. For example, an environmentally benign synthetic method based on acceptorless dehydrogenative condensation of primary alcohols and benzene-1,2-diamine was developed for the synthesis of 2-phenylbenzimidazole, showcasing the advancement in green chemistry approaches (Qi Luo et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-phenyl-1-(4-propoxybenzyl)-1H-benzimidazole” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
Properties
IUPAC Name |
2-phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-2-16-26-20-14-12-18(13-15-20)17-25-22-11-7-6-10-21(22)24-23(25)19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRTVSNMLJKQSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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